molecular formula C9H17NO2 B079353 Ethyl 3-(diethylamino)acrylate CAS No. 13894-28-5

Ethyl 3-(diethylamino)acrylate

Cat. No. B079353
CAS RN: 13894-28-5
M. Wt: 171.24 g/mol
InChI Key: ANTPVARYELNKNQ-BQYQJAHWSA-N
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Description

Ethyl 3-(diethylamino)acrylate is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff fields . It has the molecular formula C7H13NO2 . The compound contains a total of 28 bonds, including 11 non-H bonds, 2 multiple bonds, 6 rotatable bonds, 2 double bonds, 1 aliphatic ester, and 1 aliphatic tertiary amine .


Synthesis Analysis

While specific synthesis methods for Ethyl 3-(diethylamino)acrylate were not found in the search results, a related compound, N-[(3-dimethylamino)propyl]methacrylamide (DMAPMA), has been synthesized via an arm-first approach using reversible addition–fragmentation chain transfer polymerization . This method might provide some insights into potential synthesis routes for Ethyl 3-(diethylamino)acrylate.


Molecular Structure Analysis

The molecular structure of Ethyl 3-(diethylamino)acrylate includes an ester functional group and a tertiary amine. The presence of these functional groups can influence the compound’s reactivity and potential applications . The molecular weight of the compound is approximately 143.18 g/mol .


Chemical Reactions Analysis

While specific chemical reactions involving Ethyl 3-(diethylamino)acrylate were not found in the search results, the compound’s functional groups suggest it could participate in a variety of organic reactions. For example, the ester group could undergo hydrolysis or transesterification, and the tertiary amine could participate in acid-base reactions .


Physical And Chemical Properties Analysis

Ethyl 3-(diethylamino)acrylate is a yellow-orange liquid with an odorless smell . It has a melting point range of 17 - 18 °C and a boiling point range of 118 - 121 °C at 10 HPA . The compound is also reported to have a flash point of 105 °C and an autoignition temperature of 320 °C .

Scientific Research Applications

  • Thermoresponsive Polymers : Ethyl 3-(diethylamino)acrylate derivatives have been used in the synthesis of thermoresponsive polymers. These polymers demonstrate unique properties like changing their solubility in response to temperature changes. The lower critical solution temperature (LCST) of these polymers can be adjusted by altering the pH value of the solution, which opens up applications in smart materials and drug delivery systems (Jiang, Feng, Lu, & Huang, 2014).

  • Conjugation with Glutathione and Protein : Ethyl acrylate, a related compound, reacts with glutathione (GSH) and proteins to form adducts. These reactions are important for understanding the metabolism and detoxification of ethyl acrylate in biological systems, which is crucial for assessing its safety in medical and industrial applications (Potter & Tran, 1992).

  • pH- and CO2-Responsive Polymers : Ethyl 3-(diethylamino)acrylate derivatives are used to synthesize multi-stimuli-responsive homopolymers that are sensitive to both pH and CO2. This makes them suitable for applications in biomedicine, where a controlled response to environmental changes is critical (Song, Wang, Gao, Wang, & Zhang, 2016).

  • Polymerization and Modification for Responsive Materials : Ethyl α-(aminomethyl)acrylate, a variant of ethyl acrylate, has been polymerized to produce materials that exhibit pH/temperature responsiveness. Such materials have potential applications in creating smart surfaces and delivery systems (Kohsaka, Matsumoto, & Kitayama, 2015).

  • Anionic Polymerization and Block Copolymerization : N,N-Diethylacrylamide, closely related to ethyl 3-(diethylamino)acrylate, has been used in anionic polymerization and block copolymerization processes. These processes are significant for the production of polymers with narrow molecular weight distribution, which is important for many industrial and biomedical applications (André, Benmohamed, Yakimansky, Litvinenko, & Müller, 2006).

  • Dual Gas-Responsive Homopolymers and Diblock Copolymers : Monomers containing ethyl 3-(diethylamino)acrylate functionalities have been used to create dual gas-responsive polymers. These materials exhibit responsiveness to both CO2 and O2, making them promising for developing new materials with unique gas-responsive properties (Jiang, Chun, Lu, & Xiaoyu, 2017).

  • Cultures of Human Embryonic Stem Cells : A family of thermoresponsive synthetic hydrogels based on 2-(diethylamino)ethyl acrylate supports long-term human embryonic stem cell growth and pluripotency. These hydrogels allow gentle, reagent-free cell passaging, providing a scalable approach for improving the efficacy and safety of human embryonic stem cell culture systems (Zhang et al., 2013).

  • Renewable Acrylonitrile Production : Ethyl acrylate, derived from ethyl 3-(diethylamino)acrylate, plays a role in the synthesis of acrylonitrile from renewable sources. This process is important for the sustainable production of acrylonitrile, a key component in various industrial applications (Karp et al., 2017).

Safety and Hazards

Ethyl 3-(diethylamino)acrylate may cause an allergic skin reaction . It is recommended to avoid breathing its dust, fume, gas, mist, or vapors, and to avoid contact with skin and eyes . Contaminated work clothing should not be allowed out of the workplace, and protective gloves should be worn when handling the compound .

properties

IUPAC Name

ethyl (E)-3-(diethylamino)prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2/c1-4-10(5-2)8-7-9(11)12-6-3/h7-8H,4-6H2,1-3H3/b8-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANTPVARYELNKNQ-BQYQJAHWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C=CC(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC)/C=C/C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-(diethylamino)acrylate

CAS RN

13894-28-5
Record name 2-Propenoic acid, 3-(diethylamino)-, ethyl ester, (E)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013894285
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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